molecular formula C9H15NO2 B12992287 2-Azaspiro[3.5]nonane-7-carboxylic acid

2-Azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B12992287
M. Wt: 169.22 g/mol
InChI Key: YFRJILGFZYLORQ-UHFFFAOYSA-N
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Description

2-Azaspiro[35]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of appropriate amines with cyclic ketones under acidic or basic conditions to form the spirocyclic intermediate, which is then further functionalized to yield the desired carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Azaspiro[3.5]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2-Azaspiro[3.5]nonane-7-carboxylic acid exhibits unique reactivity and stability due to the presence of the carboxylic acid group. This functional group enhances its solubility and allows for further derivatization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-azaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)7-1-3-9(4-2-7)5-10-6-9/h7,10H,1-6H2,(H,11,12)

InChI Key

YFRJILGFZYLORQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(=O)O)CNC2

Origin of Product

United States

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